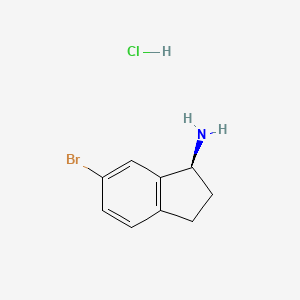

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWABIAMMAHTFCD-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant potential in various biological applications. This article will explore its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 248.55 g/mol

- IUPAC Name : this compound

- CAS Number : 1799420-95-3

The compound features a bromine atom at the 6-position of the indene structure and an amine functional group, contributing to its unique chemical properties and biological interactions .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines. This activity is attributed to its interaction with specific cellular pathways involved in cancer progression.

- Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes, which could be relevant in therapeutic contexts.

- Neurotransmitter Receptor Interaction : Initial findings indicate interactions with neurotransmitter receptors, suggesting a possible role in modulating neurological functions .

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the amine group is crucial for these interactions. Depending on the target, the compound may act as either an agonist or antagonist, modulating biological responses in various contexts .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the anticancer properties of this compound, researchers observed significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities. Notable examples include:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 5-Bromo-2,3-dihydro-1H-inden-1-amine | Bromine at 5-position | Antimicrobial properties |

| 6-Chloro-2,3-dihydro-1H-inden-5-amine | Chlorine at 6-position | Anticancer activity |

| 6-Fluoro-2,3-dihydro-1H-inden-5-amines | Fluorine at 6-position | Neurotransmitter modulation |

The unique presence of bromine at the 6-position distinguishes (S)-6-bromo from its analogs and may influence its reactivity and biological activity significantly.

Scientific Research Applications

Pharmaceutical Research

(S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery.

Potential Biological Activities:

- Interaction with neurotransmitter receptors.

- Modulation of enzymes involved in metabolic pathways.

Case Study:

Research has indicated that this compound may exhibit anti-inflammatory properties, similar to those of licofelone, which is currently under clinical evaluation. The synthesis of derivatives from this compound has shown promising results in modifying its biological activity (Rádl et al., 2009).

Chemical Synthesis

The compound is utilized as a building block in organic synthesis, particularly in creating more complex organic molecules. Its bromine and amine functional groups enable various chemical reactions.

Types of Reactions:

- Oxidation: Converts to ketones or carboxylic acids.

- Reduction: Converts bromine to hydrogen, yielding 2,3-dihydro-1H-inden-1-amine.

- Substitution: Allows for the introduction of other functional groups.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-6-bromo-2,3-dihydro-1H-indene | Enantiomer with opposite stereochemistry | Potentially different biological activity |

| 5-Bromoindole | Contains a bromine atom on an indole structure | Different pharmacological profile |

| 2-Aminoindane | Features an amino group on an indane structure | Lacks bromine; different reactivity |

Materials Science

In materials science, this compound can be employed in the synthesis of polymers and advanced materials due to its reactivity and functional groups.

Applications:

- Development of specialty polymers.

- Creation of materials with tailored properties for specific applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride

The R-enantiomer (CAS: 1466429-22-0) shares identical molecular formula and weight with the S-form but exhibits opposite stereochemistry. Suppliers like Fluorochem offer this enantiomer at comparable prices, though its biological activity and reactivity may differ due to chiral recognition in enzymatic systems .

Positional Isomers

- (S)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 916210-93-0): Substitution at the 5-position modifies electronic properties, which could influence solubility or metabolic stability .

Halogen-Substituted Analogs

- 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride : This derivative, synthesized via Friedel-Crafts alkylation, replaces bromine with ethyl groups, demonstrating how bulky substituents can enhance lipophilicity .

Parent Compound: Non-Bromo Derivatives

- (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS: 32457-23-1): Lacking bromine, this compound serves as a baseline for studying the electronic effects of halogenation .

Structurally Related Alkaloids

Comparative Data Table

Key Research Findings

- Chiral Resolution : Enantiopure S- and R-forms are critical for asymmetric synthesis, with the S-enantiomer often preferred in drug discovery due to its prevalence in bioactive molecules .

- Synthetic Utility : The 6-bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the indene core .

Preparation Methods

Bromination of Indane Derivatives

The most common approach involves the bromination of a suitably substituted indane precursor, followed by amination and stereochemical resolution:

- Starting Material: 2,3-dihydro-1H-inden-1-amine or its derivatives.

- Bromination: Selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or under radical conditions with light or heat.

- Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM).

- Temperature: 0°C to room temperature.

- Reagents: NBS (1.1 equivalents), radical initiator (e.g., AIBN).

Indane derivative + NBS → 6-bromo-indane derivative

Asymmetric Hydrogenation or Chiral Resolution

Post-bromination, the synthesis involves the introduction of the amino group at the 1-position:

- Method: Reductive amination or catalytic asymmetric hydrogenation.

- Reagents: Ammonia or primary amines in the presence of catalysts like Raney Ni, Pd/C, or Rh-based catalysts under hydrogen atmosphere.

- Enantiomeric separation can be achieved through chiral chromatography or by resolution with chiral acids/bases to isolate the (S)-enantiomer.

Specific Research Findings and Data

| Method | Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Radical bromination | NBS, AIBN | 0°C to RT, in DCM or CCl₄ | Moderate | Selectivity at 6-position |

| Catalytic asymmetric hydrogenation | H₂, chiral catalyst | Elevated temperature, pressure | Variable | Enantioselective formation of (S)-enantiomer |

| Resolution via chiral chromatography | Chiral stationary phase | Room temperature | High enantiomeric purity | Used for final stereochemical purity |

Purification and Characterization

- Recrystallization: From ethanol or ethyl acetate to obtain pure crystalline this compound.

- Spectroscopic Analysis: Confirmed via NMR, IR, and chiral HPLC to verify stereochemistry and purity.

Notes on Industrial and Laboratory Synthesis

- Scale-up: Continuous flow reactors with optimized bromination parameters improve yield and safety.

- Chiral Resolution: Enzymatic resolution or chiral auxiliaries can be employed for stereoselectivity.

- Purity: Final products are typically purified by chromatography or recrystallization, with high enantiomeric excess (>98%).

Summary of Preparation Methods

| Step | Description | Reagents | Conditions | Remarks |

|---|---|---|---|---|

| Bromination | Selective bromination at position 6 | NBS, radical initiator | Cold, inert atmosphere | High regioselectivity |

| Amination | Introduction of amino group | NH₃ or primary amines | Catalytic hydrogenation | Stereocontrol via chiral catalysts |

| Resolution | Enantiomer separation | Chiral chromatography | Ambient temperature | Achieves stereochemical purity |

Q & A

Q. What are the common synthetic routes for (S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, bromination, and stereoselective reduction. For example:

- Step 1 : Protect the amine group of a starting indane derivative (e.g., 2-aminoindan) to prevent undesired side reactions.

- Step 2 : Introduce bromine regioselectively at the 6-position using electrophilic aromatic substitution. Reaction conditions (e.g., Lewis acids, temperature) are critical to avoid di-bromination .

- Step 3 : Reduce the ketone intermediate to the amine with a chiral catalyst to achieve the (S)-configuration. Asymmetric hydrogenation or enzymatic resolution may be employed.

- Step 4 : Deprotect and form the hydrochloride salt.

Key Considerations : Control regioselectivity by optimizing solvent polarity and reaction time. Monitor intermediates via HPLC or TLC .

Q. How can the stereochemistry and enantiomeric purity of this compound be validated?

Methodological Answer:

- X-ray Crystallography : Resolve the absolute configuration using single-crystal X-ray diffraction. Refinement with SHELXL (via the SHELX suite) is standard for small-molecule crystallography .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers. Validate purity with ≥98% enantiomeric excess (e.e.) .

- Optical Rotation : Compare measured [α]D values with literature data (if available).

Q. What analytical methods are recommended for assessing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Confirm structure using - and -NMR. Key signals include aromatic protons (δ 6.8–7.2 ppm) and the chiral center’s adjacent protons (split due to diastereotopicity) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS (expected [M+H]: 248.55 for CHBrClN).

- Elemental Analysis : Ensure C/H/N/Br/Cl content matches theoretical values (±0.4%).

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and reduce byproducts?

Methodological Answer:

- Friedel-Crafts Optimization : Use acetyl chloride as both reagent and solvent to minimize halogenated solvent waste and enhance regioselectivity (e.g., 6-bromo over 5-bromo substitution) .

- Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps. For example, Pd/C in ethanol under 50 psi H may improve stereoselectivity.

- Process Analytics : Employ Design of Experiments (DoE) to evaluate temperature, pressure, and stoichiometry effects on yield.

Q. How should researchers address discrepancies in reported CAS numbers or physicochemical data?

Methodological Answer:

- Data Cross-Validation : Compare CAS numbers from peer-reviewed literature (e.g., 1799420-95-3 for (S)-enantiomer vs. 907973-36-8 ). Use authoritative databases like PubChem or Reaxys.

- Experimental Verification : Measure physical properties (melting point, solubility) and compare with literature. For example, solubility in DMSO or methanol can indicate batch consistency .

Example Table : CAS Number Discrepancies

| Enantiomer | CAS Number | Source |

|---|---|---|

| (S) | 1799420-95-3 | |

| (S) | 907973-36-8 | |

| (R) | 1466429-22-0 |

Q. What strategies are recommended for stability studies under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition products (e.g., de-brominated or oxidized derivatives).

- Light Sensitivity : Use amber vials to prevent photodegradation. UV-Vis spectroscopy can track absorbance changes at λ~280 nm .

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt and store at -20°C under inert gas.

Q. How can computational methods aid in predicting reactivity or spectroscopic properties?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian 09 with B3LYP/6-31G*) and compare with experimental data.

- Molecular Dynamics : Simulate solubility in solvents like water or ethanol using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.